2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole
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Overview
Description
2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole is an organic compound with a unique structure that includes a benzodithiole ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole typically involves the reaction of 4-methylacetophenone with 1,3-benzodithiole-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an inert solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodithiole ring or the methylphenyl group is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound
Scientific Research Applications
2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide
- 2-(4-Methylphenyl)-N’-(1-(4-Methylphenyl)ethylidene)-4-quinolinecarbohydrazide
- 2-[1-(4-Methylphenyl)ethylidene]propanedinitrile
Uniqueness
2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole is unique due to its benzodithiole ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications where such properties are desired, such as in the development of new materials or therapeutic agents.
Properties
CAS No. |
62217-29-2 |
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Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)ethylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C16H14S2/c1-11-7-9-13(10-8-11)12(2)16-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3 |
InChI Key |
WRBYGPYPHBWANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2SC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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